molecular formula C18H18Cl2N2O2 B11537245 2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide

2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide

Cat. No.: B11537245
M. Wt: 365.2 g/mol
InChI Key: HJVYFGBZSXGYNL-FXBPSFAMSA-N
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Description

2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide is an organic compound with a complex structure that includes two chlorine atoms, a methoxy group, and a butylidene linkage

Preparation Methods

The synthesis of 2,4-dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide can be compared with other similar compounds, such as:

  • 2,4-Dichloro-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
  • 2,4-Dichloro-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide These compounds share similar structural features but differ in the substituents attached to the benzohydrazide core. The unique combination of substituents in 2,4-dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-1-(4-methoxyphenyl)butylideneamino]benzamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-3-4-17(12-5-8-14(24-2)9-6-12)21-22-18(23)15-10-7-13(19)11-16(15)20/h5-11H,3-4H2,1-2H3,(H,22,23)/b21-17-

InChI Key

HJVYFGBZSXGYNL-FXBPSFAMSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

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